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Compound of Interest

Compound Name:
(4-Bromophenyl)

(diphenyl)methanol

Cat. No.: B3054701 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-Bromophenyl)(diphenyl)methanol, also known as 4-Bromobenzhydrol, is a

diaryl alcohol derivative. Its structural characterization is a critical step in quality control for

synthesis, subsequent reactions, and its application in various research and development

fields, including pharmaceutical synthesis where benzhydryl moieties are common. This

document provides a detailed overview of the standard analytical techniques and protocols for

the comprehensive characterization of this compound.

Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of (4-
Bromophenyl)(diphenyl)methanol.
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Property Value Reference

Molecular Formula C₁₃H₁₁BrO [1][2]

Molecular Weight 263.13 g/mol [1][2][3]

Physical State White to light yellow solid [4]

Melting Point 63-67 °C [4]

Boiling Point 381.5 °C at 760 mmHg [4]

¹H NMR (CD₃CN)

Signals corresponding to

aromatic, benzylic, and

hydroxyl protons are observed.

[5]

IR Spectrum

Shows characteristic

absorptions for O-H, aromatic

C-H, and C-O bonds.

[1]

Mass Spectrum (EI)

Exhibits a molecular ion peak

consistent with the isotopic

pattern of bromine.

[6]

Experimental Workflow for Characterization
The following diagram illustrates a standard workflow for the analytical characterization of a

synthesized chemical compound like (4-Bromophenyl)(diphenyl)methanol.
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Phase 1: Sample Preparation & Physical Analysis

Phase 2: Spectroscopic & Spectrometric Analysis

Phase 3: Data Analysis & Confirmation
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Caption: General workflow for chemical compound characterization.

Experimental Protocols
Melting Point Determination
Objective: To determine the melting range of the solid compound as an indicator of purity.

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end).

Procedure:
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Ensure the (4-Bromophenyl)(diphenyl)methanol sample is dry and finely powdered.

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the block rapidly to about 10-15 °C below the expected melting point (63 °C)[4].

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Record the temperature at which the first drop of liquid appears (the onset of melting).

Record the temperature at which the entire sample has melted into a clear liquid.

The recorded range is the melting point of the sample. A narrow range (e.g., < 2 °C) is

indicative of high purity.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Method (Attenuated Total Reflectance - ATR):

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent like

isopropanol and allowing it to dry.

Record a background spectrum.

Place a small amount of the solid (4-Bromophenyl)(diphenyl)methanol sample onto the

crystal.

Lower the press arm to ensure firm contact between the sample and the crystal.

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400

cm⁻¹.

Clean the crystal after the measurement.

Expected Characteristic Peaks:
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~3600-3200 cm⁻¹: O-H stretch (alcohol), likely a broad peak.

~3100-3000 cm⁻¹: Aromatic C-H stretch.

~1600 cm⁻¹ and ~1480 cm⁻¹: Aromatic C=C ring stretching.

~1200-1000 cm⁻¹: C-O stretch (secondary alcohol).

~850-800 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the bromo-

phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

Procedure (¹H NMR):

Dissolve approximately 5-10 mg of (4-Bromophenyl)(diphenyl)methanol in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Place the NMR tube in the spectrometer.

Acquire the ¹H NMR spectrum.

Process the data (Fourier transform, phase correction, and baseline correction).

Integrate the peaks and identify the chemical shifts (δ) in ppm relative to TMS (0.00 ppm).

Expected ¹H NMR Signals (based on structure and available spectra[5]):

δ ~7.2-7.5 ppm: Multiplets, corresponding to the protons on the two aromatic rings.

δ ~5.8 ppm: Singlet, 1H, corresponding to the benzylic proton (-CHOH-).
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Variable δ: Singlet, 1H, corresponding to the hydroxyl proton (-OH). The chemical shift of this

proton is concentration-dependent and can be confirmed by a D₂O exchange experiment.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method (Electron Ionization - EI):

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer, often via direct infusion or a GC-MS

interface.

Ionize the sample using a standard electron energy of 70 eV.

Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).

Record the mass spectrum.

Expected Mass Spectrum Features[6]:

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 262 and 264. This

characteristic M/M+2 pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and

⁸¹Br).

Key Fragments:

m/z 183: Loss of Br atom ([M-Br]⁺).

m/z 165: Benzhydryl cation ([C₁₃H₁₁]⁺), a common fragment from the loss of Br and OH.

m/z 105: Benzoyl cation ([C₆H₅CO]⁺).

m/z 77: Phenyl cation ([C₆H₅]⁺).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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